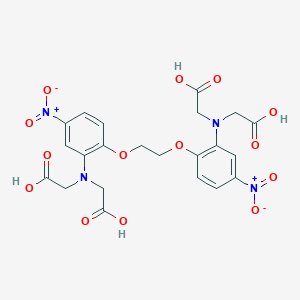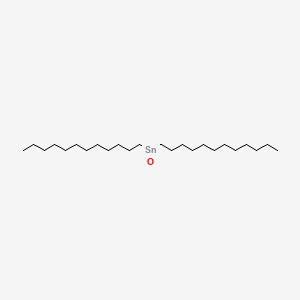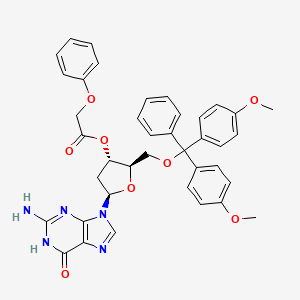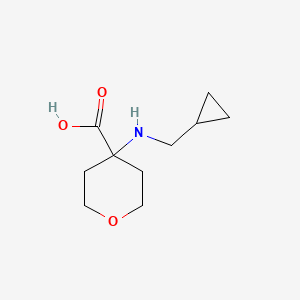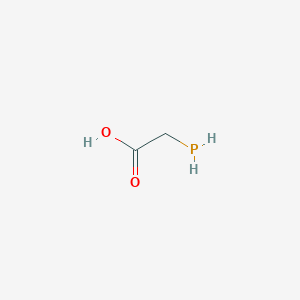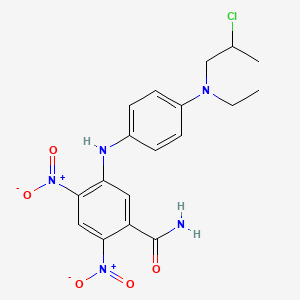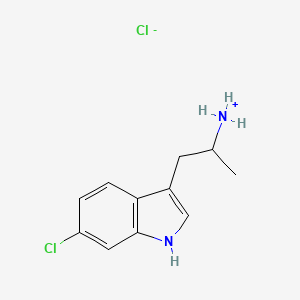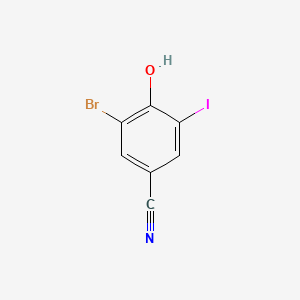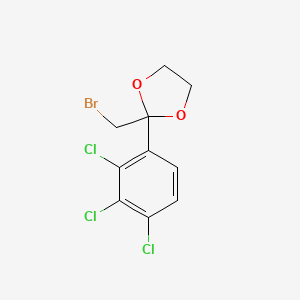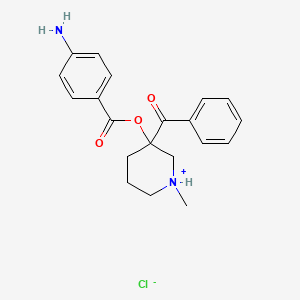
(+-)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a methyl group, a benzoyl group, and a p-aminobenzoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the methyl group, benzoyl group, and p-aminobenzoyloxy group. The final step involves the formation of the hydrochloride salt.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Methyl Group Introduction: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzoyl Group Addition: The benzoyl group is added through acylation reactions using benzoyl chloride in the presence of a base.
p-Aminobenzoyloxy Group Addition: The p-aminobenzoyloxy group is introduced through esterification reactions involving p-aminobenzoic acid and appropriate alcohols.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and p-aminobenzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Procaine: A local anesthetic with a similar p-aminobenzoic acid moiety.
Tetracaine: Another local anesthetic with structural similarities.
Benzocaine: A topical anesthetic with a related chemical structure.
Uniqueness
(±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of (±)-1-Methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
31823-18-4 |
|---|---|
Fórmula molecular |
C20H23ClN2O3 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) 4-aminobenzoate;chloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-22-13-5-12-20(14-22,18(23)15-6-3-2-4-7-15)25-19(24)16-8-10-17(21)11-9-16;/h2-4,6-11H,5,12-14,21H2,1H3;1H |
Clave InChI |
VETOIGICEIOTIS-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


